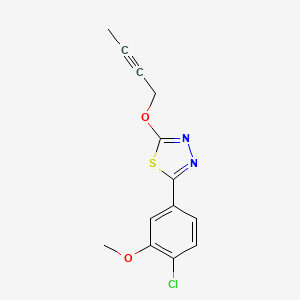
(Z)-5-((1H-indol-3-yl)methylene)-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of indole-3-carbaldehyde with thiazolidin-4-one derivatives. A common method includes the use of ammonium acetate as a catalyst in ethanol under reflux conditions . The general procedure involves mixing 4-thioxo-1,3-thiazolidin-2-one with indole-3-carbaldehyde in the presence of ammonium acetate and ethanol, followed by heating under reflux to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Investigated for its potential as an anticancer and anti-allergic agent.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound has shown affinity for lysosomal protective protein, thromboxane-A synthase, and peroxisome proliferator-activated receptor gamma (PPARγ).
Pathways Involved: It modulates inflammatory pathways by reducing levels of immunoglobulins (IgE, IgA, IgM) and cytokines (IL-2, TNF-α), leading to anti-inflammatory and anti-allergic effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid: Exhibits similar biological activities but with different pharmacokinetic properties.
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkancarboxylic acids: These derivatives have shown enhanced antimicrobial activity compared to the parent compound.
Uniqueness
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its unique combination of an indole and thiazolidinone moiety contributes to its diverse pharmacological properties .
Properties
Molecular Formula |
C12H8N2OS2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-[(E)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5- |
InChI Key |
UWMSZMZKWBGDAW-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)S3)S)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13372650.png)
![4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13372663.png)

![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)

![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
![N-[4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B13372685.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)

![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
